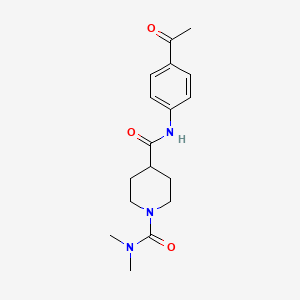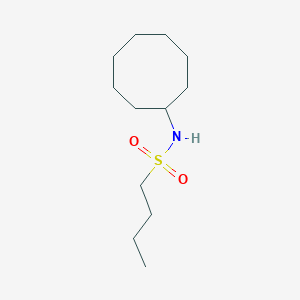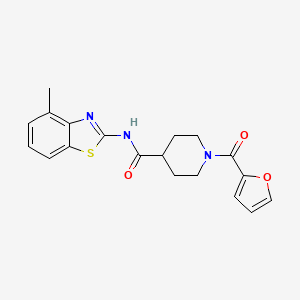![molecular formula C17H17F2N3O2 B5304082 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, commonly known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In Alzheimer's disease research, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, DFP-10825 has been shown to protect dopaminergic neurons from oxidative stress, which is a key contributor to the development of the disease.
Wirkmechanismus
DFP-10825 works by inhibiting specific enzymes involved in various cellular processes. In cancer cells, DFP-10825 inhibits the enzyme CDK4, which is involved in cell division. In Alzheimer's disease, DFP-10825 inhibits the enzyme BACE1, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, DFP-10825 inhibits the enzyme MAO-B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFP-10825 inhibits cell division and induces apoptosis, or programmed cell death. In Alzheimer's disease, DFP-10825 reduces the accumulation of beta-amyloid plaques and improves cognitive function. In Parkinson's disease, DFP-10825 protects dopaminergic neurons from oxidative stress and improves motor function.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes. However, there are also limitations to using DFP-10825 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective inhibitors of the enzymes targeted by DFP-10825. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential side effects.
Synthesemethoden
DFP-10825 can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-difluorophenol, which is then reacted with 3-chloromethylpyridine to produce 2-(2,4-difluorophenoxy)pyridine-3-methyl chloride. This intermediate is then reacted with pyrrolidine-3-carboxamide to produce DFP-10825.
Eigenschaften
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-3-4-15(14(19)8-13)24-17-12(2-1-6-21-17)10-22-16(23)11-5-7-20-9-11/h1-4,6,8,11,20H,5,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYVOBRDABNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-Difluorophenoxy)pyridin-3-YL]methyl}pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)